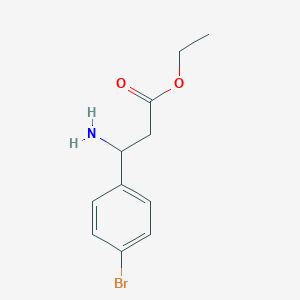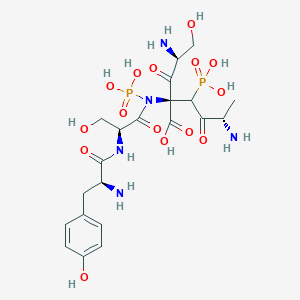
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine, also known as pSer-pTyr-pSer-Ala, is a peptide that has gained significant attention in the scientific community due to its unique biochemical and physiological properties. It is a phosphorylated peptide that is involved in various cellular processes, including signal transduction, protein-protein interactions, and enzyme regulation.
Mécanisme D'action
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is complex and involves multiple pathways. It is known to interact with various proteins, including kinases, phosphatases, and adaptor proteins, to regulate their activity. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to act as a scaffold protein, bringing together multiple signaling molecules to form a signaling complex. This complex then activates downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects:
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to have various biochemical and physiological effects. It has been found to regulate the activity of various enzymes, including kinases and phosphatases, leading to the modulation of signaling pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to activate immune cells, leading to the production of cytokines and chemokines, which play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in lab experiments is its ability to regulate the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various cellular processes. However, one limitation of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is its complex synthesis method, which can make it challenging to obtain pure samples for experiments.
Orientations Futures
There are several future directions for the study of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala. One area of research is the development of new synthesis methods that can produce larger quantities of pure peptide. Additionally, there is a need for further research into the role of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the immune response and its potential as a therapeutic target for various diseases. Finally, the use of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the development of new drugs and therapies is an area of research that holds promise for the future.
Méthodes De Synthèse
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is a complex process that involves multiple steps. It is typically synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The phosphorylation of the peptide is achieved by using phosphoramidite chemistry, which allows for the introduction of phosphate groups at specific positions in the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Applications De Recherche Scientifique
PSer-pTyr-pSer-Ala has been extensively studied in various scientific fields, including biochemistry, cell biology, and immunology. It has been found to play a crucial role in various cellular processes, including the regulation of protein-protein interactions, kinase activity, and signal transduction pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to be involved in the immune response, where it acts as a signaling molecule to activate immune cells such as T cells and B cells.
Propriétés
Numéro CAS |
148832-06-8 |
|---|---|
Nom du produit |
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine |
Formule moléculaire |
C21H33N5O15P2 |
Poids moléculaire |
657.5 g/mol |
Nom IUPAC |
(2R,5S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-2-[(2S)-2-amino-3-hydroxypropanoyl]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-9(22)15(30)17(42(36,37)38)21(20(34)35,16(31)13(24)7-27)26(43(39,40)41)19(33)14(8-28)25-18(32)12(23)6-10-2-4-11(29)5-3-10/h2-5,9,12-14,17,27-29H,6-8,22-24H2,1H3,(H,25,32)(H,34,35)(H2,36,37,38)(H2,39,40,41)/t9-,12-,13-,14-,17?,21-/m0/s1 |
Clé InChI |
CUNARXCTGFYKJV-NIHGWDQDSA-N |
SMILES isomérique |
C[C@@H](C(=O)C([C@@](C(=O)[C@H](CO)N)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
SMILES |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
SMILES canonique |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
Synonymes |
Ala-Ser(P)-Tyr(P)-Ser-Ala alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine ASPTPSA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



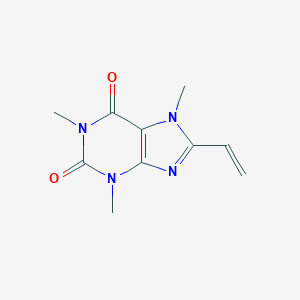
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
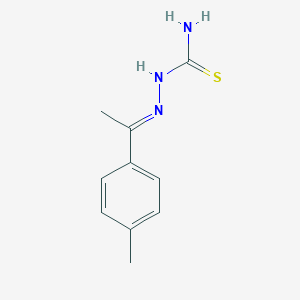
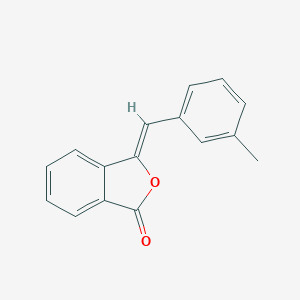
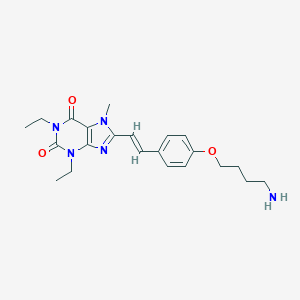

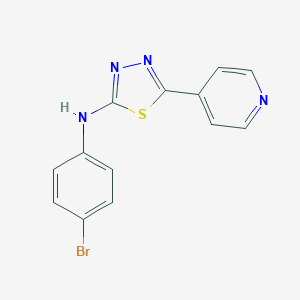

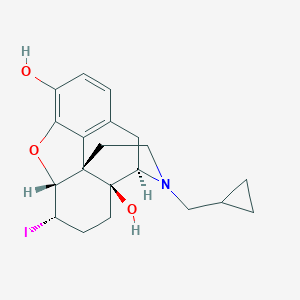
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
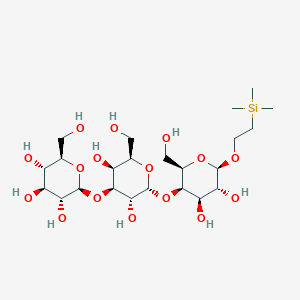
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
